Hexarhodium hexadecacarbonyl

Catalog No.
S1899584
CAS No.
28407-51-4
M.F
Rh6(CO)16
C16O16Rh6
M. Wt
1065.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexarhodium hexadecacarbonyl

CAS Number

28407-51-4

Product Name

Hexarhodium hexadecacarbonyl

IUPAC Name

carbon monoxide;rhodium

Molecular Formula

Rh6(CO)16
C16O16Rh6

Molecular Weight

1065.59 g/mol

InChI

InChI=1S/16CO.6Rh/c16*1-2;;;;;;

InChI Key

SZQABOJVTZVBHE-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh]

The exact mass of the compound Hexarhodium hexadecacarbonyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexarhodium hexadecacarbonyl (CAS 28407-51-4) is a highly stable, homoleptic, octahedral rhodium cluster widely utilized as a premium, zero-halide precursor for supported rhodium nanoparticles and homogeneous catalysis. As a fully carbonylated Rh(0) complex, it eliminates the need for harsh chemical reduction steps required by traditional rhodium salts, thereby preventing chloride-induced catalyst poisoning. Its exceptional thermal stability and well-defined stoichiometry make it a critical material for reproducible hydroformylation, water-gas shift reactions, and the precise synthesis of highly dispersed rhodium catalysts on silica or alumina supports [1].

Substituting Hexarhodium hexadecacarbonyl with lower-nuclearity clusters like Rh4(CO)12 or common salts like RhCl3 introduces severe process variability. Rh4(CO)12 is thermally labile and frequently disproportionates or aggregates into Rh6(CO)16 during storage or under standard reaction conditions, leading to unpredictable active site concentrations. Conversely, utilizing RhCl3 requires aggressive reduction protocols that often leave corrosive chloride residues, which poison active sites and alter catalytic selectivity. Procuring Rh6(CO)16 ensures a stable, pre-reduced Rh(0) core that delivers consistent, high-purity metal dispersion without halide contamination [1].

Superior Thermal Stability vs. Tetrarhodium Dodecacarbonyl

In catalyst preparation and homogeneous reactions, precursor stability dictates the reproducibility of the active species. Rh6(CO)16 exhibits a decomposition temperature of approximately 220 °C, whereas Rh4(CO)12 is significantly less stable, readily converting to Rh6(CO)16 or decomposing at temperatures as low as 80–130 °C depending on the environment. This robust thermal profile allows Rh6(CO)16 to survive elevated activation temperatures without premature fragmentation, ensuring uniform catalyst dispersion [1].

Evidence DimensionThermal decomposition temperature
Target Compound Data220 °C
Comparator Or BaselineRh4(CO)12 (130 °C or lower)
Quantified Difference~90 °C higher thermal stability margin
ConditionsThermal decomposition in inert atmosphere or ionic liquids

Buyers requiring a stable, storable, and predictable rhodium cluster for high-temperature catalyst synthesis must prioritize Rh6(CO)16 to avoid the premature degradation seen in Rh4(CO)12.

Elimination of Chloride Poisoning in Supported Nanoparticle Synthesis

Traditional rhodium precursors like RhCl3 require harsh reduction steps that invariably leave residual chloride ions on the support (e.g., silica or alumina), which act as catalytic poisons and alter product selectivity. Utilizing Rh6(CO)16 as a zero-halide precursor allows for direct thermal decarbonylation, yielding highly dispersed Rh nanoparticles (approx. 3-4 nm) without any chloride contamination. This results in significantly cleaner active sites for structure-sensitive reactions such as CO hydrogenation compared to RhCl3-derived catalysts [1].

Evidence DimensionPrecursor purity and residual poison
Target Compound Data0% residual chloride (clean decarbonylation)
Comparator Or BaselineRhCl3 (Significant residual chloride retention)
Quantified DifferenceComplete elimination of halide poisoning
ConditionsSupported catalyst preparation on SiO2/Al2O3 followed by thermal activation

For industrial catalyst procurement, eliminating chloride at the precursor level is more cost-effective than attempting to wash or remediate poisoned supported catalysts.

High Regioselectivity in Ligand-Free Hydroformylation

In unmodified, phosphine-free hydroformylation systems, the choice of rhodium precursor directly impacts the aldehyde isomer ratio. Rh6(CO)16 has been demonstrated to act as a highly effective pre-catalyst, achieving up to 91% regioselectivity toward the target beta-aldehyde. It matches the performance of mononuclear precursors while offering superior cluster stability during the catalytic cycle, preventing the rapid deactivation seen with less robust precursors [1].

Evidence DimensionRegioselectivity to beta-aldehyde
Target Compound Data91% regioselectivity
Comparator Or BaselineStandard unoptimized Rh precursors (typically require expensive phosphine ligands to reach >90%)
Quantified DifferenceMaintains >90% selectivity without added phosphine ligands
ConditionsPhosphine-free hydroformylation of olefins

Procuring Rh6(CO)16 allows chemical manufacturers to achieve high regioselectivity in hydroformylation without the added cost and complexity of proprietary phosphine ligands.

Halide-Free Supported Catalyst Manufacturing

Because Rh6(CO)16 undergoes clean thermal decarbonylation without leaving chloride residues, it is the optimal precursor for manufacturing highly dispersed rhodium nanoparticles on silica or alumina supports. This is critical for structure-sensitive reactions like Fischer-Tropsch synthesis or CO hydrogenation, where halide poisons from cheaper RhCl3 precursors would severely degrade performance [1].

High-Temperature Homogeneous Catalysis

In homogeneous catalytic processes requiring elevated activation temperatures, the high thermal decomposition threshold (220 °C) of Rh6(CO)16 prevents premature cluster fragmentation. This makes it far superior to Rh4(CO)12, ensuring a consistent concentration of the active catalytic species throughout prolonged reaction cycles [2].

Phosphine-Free Hydroformylation Processes

For industrial hydroformylation where the addition of expensive or sensitive phosphine ligands is undesirable, Rh6(CO)16 serves as a robust, ligand-free precursor. It provides exceptional regioselectivity (up to 91% for beta-aldehydes), streamlining the catalytic formulation and reducing overall process costs [3].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28407-51-4

Wikipedia

Hexadecacarbonylhexarhodium

General Manufacturing Information

Rhodium, tetra-.mu.3-carbonyldodecacarbonylhexa-, octahedro: ACTIVE

Dates

Last modified: 08-16-2023

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